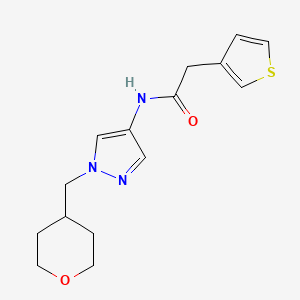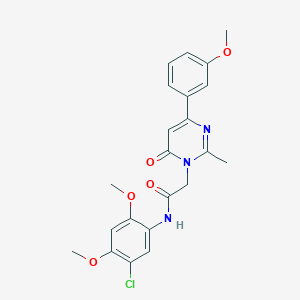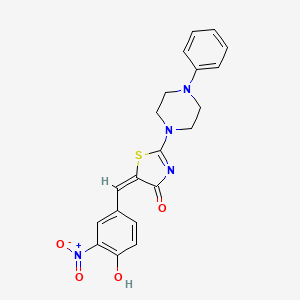
4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is a chemical compound with the formula C9H9ClFN . It has a molecular weight of 185.63 .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom . The exact structure would require more detailed analysis such as NMR or X-ray crystallography .Chemical Reactions Analysis
One study mentions the use of N-alkyl-N-(prop-2-yn-1-yl)anilines in a visible-light-induced oxidative formylation reaction . This reaction was performed with molecular oxygen in the absence of an external photosensitizer and resulted in good yields under mild conditions .Scientific Research Applications
Synthesis Applications
Synthesis of Benzimidazoles : 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is utilized in synthesizing new series of benzimidazoles, showcasing its role in creating structurally diverse compounds (Menteşe et al., 2015).
Antimicrobial Activity : Synthesized compounds from 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride have been evaluated for antimicrobial activity, indicating its potential in developing new antimicrobial agents (Mistry et al., 2016).
Catalysis in Nucleophilic Substitution Reactions : This chemical plays a role as a catalyst in aromatic nucleophilic substitution reactions, demonstrating its utility in organic synthesis (Hirst & Onyido, 1984).
Preparation of Isatin Derivatives : It is used in the synthesis of isatin derivatives, further highlighting its versatility in the synthesis of various organic compounds (Zhenmin, 2008).
Pharmaceutical and Material Science Applications
Antimicrobial and Antitumor Activities : Derivatives of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride are explored for their antimicrobial and antitumor activities, indicating its significance in medicinal chemistry (Yolal et al., 2012).
Optical Investigations for Material Science : The compound is studied for its linear and nonlinear optical properties, which could be useful in optical limiting applications and material science (George et al., 2021).
Electrochemical Polymerization : Its electrochemical behavior is investigated for the synthesis of polymers, which could have applications in electronics and materials science (Cihaner & Önal, 2002).
Fluorescence Quenching Studies : The compound is also used in fluorescence quenching studies of boronic acid derivatives, which can have implications in biochemistry and photophysics (Geethanjali et al., 2015).
Environmental and Analytical Applications
Biodehalogenation Pathways : The pathways for biodehalogenation of fluorinated aniline derivatives, which include 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride, are explored, providing insights into environmental detoxification processes (Rietjens et al., 1990).
Theoretical Structural Analysis : Computational studies on the structural and spectroscopic properties of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride are conducted, aiding in the understanding of its physical properties and interactions (Aziz et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that both the starting material and the product can act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway . These reactive species may play an important role in the compound’s interaction with its targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
properties
IUPAC Name |
4-fluoro-N-prop-2-ynylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6,11H,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSJBUCDBQMGMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)



![1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2412908.png)

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)




![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)